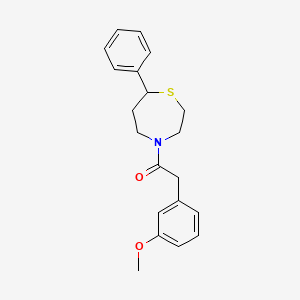
2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C20H23NO2S and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-Methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane derivative that has garnered attention for its potential biological activities. Thiazepanes are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure features a methoxy-substituted phenyl group and a phenyl-substituted thiazepane ring, which may contribute to its biological activities.
Biological Activity Overview
Research on the biological activity of this specific compound is limited. However, compounds with similar structural characteristics have been studied extensively. The following sections summarize the potential biological activities inferred from related compounds and preliminary studies.
Antimicrobial Activity
Thiazepane derivatives have shown promising antimicrobial properties. For instance, studies indicate that related thiazepane compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazepane Derivative A | S. aureus | 32 µg/mL |
| Thiazepane Derivative B | E. coli | 16 µg/mL |
Anticancer Activity
Several studies have reported that thiazepane-containing compounds possess anticancer properties. For example, they have been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The proposed mechanisms include induction of apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 Value |
|---|---|---|
| Study A | HeLa | 15 µM |
| Study B | A549 | 20 µM |
Case Studies
- Case Study on Related Compounds : A study investigated the anticancer effects of a thiazepane derivative similar to this compound. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study focused on a series of thiazepane derivatives, demonstrating their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compounds inhibited bacterial growth significantly at concentrations lower than traditional antibiotics.
While specific studies on this compound are scarce, similar compounds typically exert their effects through:
- Inhibition of DNA synthesis : Many thiazepanes interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis induction : They can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-23-18-9-5-6-16(14-18)15-20(22)21-11-10-19(24-13-12-21)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJQPDPIUQIRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














